molecular formula C12H11ClF3NO B2364231 N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide CAS No. 2411261-93-1

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide

Cat. No.: B2364231
CAS No.: 2411261-93-1
M. Wt: 277.67
InChI Key: IDPLMBGCWXGLBH-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a trifluoropropyl group attached to a prop-2-enamide backbone

Preparation Methods

The synthesis of N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide typically involves the reaction of 2-chlorobenzyl chloride with 3,3,3-trifluoropropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with acryloyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, resulting in the formation of methoxy derivatives.

Scientific Research Applications

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-Phenyl-Substituted Cinnamanilides: These compounds share a similar prop-2-enamide backbone but differ in their substituents, leading to variations in their chemical and biological properties.

    N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide: This compound has a bromo and chloro substitution on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c1-2-11(18)17-7-9(12(14,15)16)8-5-3-4-6-10(8)13/h2-6,9H,1,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLMBGCWXGLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC=CC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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